molecular formula C8H18N2 B1601937 2-Tert-butylpiperazine CAS No. 292063-44-6

2-Tert-butylpiperazine

Cat. No. B1601937
CAS RN: 292063-44-6
M. Wt: 142.24 g/mol
InChI Key: ZXJUSCSGOOZJMN-UHFFFAOYSA-N
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Description

2-Tert-butylpiperazine (2-TBP) is a cyclic organic compound that is used in various applications in the pharmaceutical and chemical industries. It is a colorless, odorless, and slightly water-soluble compound. 2-TBP is an important intermediate for the synthesis of various compounds, such as drugs, flavorings, and fragrances. The compound is also known for its ability to act as a stabilizer for certain organic compounds. In addition, 2-TBP is used as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis of Novel Organic Compounds

2-Tert-butylpiperazine serves as a versatile building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The derivatives synthesized from 2-Tert-butylpiperazine have been shown to exhibit a wide spectrum of biological activities, which leads to its significant role in medicinal chemistry.

Antibacterial and Antifungal Agents

Compounds containing the piperazine ring, derived from 2-Tert-butylpiperazine, have demonstrated moderate antibacterial and antifungal activities . This makes it a valuable intermediate in the development of new antimicrobial agents that could be used to treat various infectious diseases.

Anticancer Research

Piperazine derivatives are known to exhibit anticancer properties. The conformational flexibility and the presence of polar nitrogen atoms in the piperazine ring enhance favorable interactions with macromolecules, which is crucial in the design of anticancer drugs .

Antiparasitic Activity

The structural adaptability of 2-Tert-butylpiperazine allows for the creation of compounds with antiparasitic activity. This is particularly important for the development of treatments against parasitic infections that affect millions of people worldwide .

Antihistamine Development

2-Tert-butylpiperazine is used in the synthesis of compounds with antihistamine effects. These compounds can potentially be used to treat allergic reactions by blocking the action of histamine .

Antidepressant Formulations

The incorporation of 2-Tert-butylpiperazine into antidepressant drugs is an area of interest due to its potential to influence the central nervous system. The piperazine ring can enhance drug interaction with neurotransmitter receptors .

Drug Discovery and Design

The piperazine ring of 2-Tert-butylpiperazine is often included in the structure of drugs due to its modifiability, proper alkalinity, water solubility, and the capacity to form hydrogen bonds. These properties are essential in the optimization of drug physicochemical characteristics .

Material Science

While not directly mentioned in the search results, the chemical properties of 2-Tert-butylpiperazine suggest its potential application in material science. Its ability to act as a building block for complex molecules could be utilized in creating new polymers or materials with specific desired properties.

Each of these applications demonstrates the versatility and importance of 2-Tert-butylpiperazine in scientific research and development. Its role as an intermediate in the synthesis of various biologically active compounds makes it a compound of significant interest in multiple fields of study. The above applications are based on the information available up to my last update in 2021 and the search results provided . For the most current research and applications, consulting recent scientific literature is recommended.

Safety and Hazards

Caution should be exercised due to potential hazards (see safety information in the provided links) .

properties

IUPAC Name

2-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUSCSGOOZJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579074
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpiperazine

CAS RN

292063-44-6
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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